Comparative Lipophilicity: Lower XLogP3 of 1-(Oxazol-2-yl)ethanamine Versus 5-Methyl and Benzo-Fused Analogs
1-(Oxazol-2-yl)ethanamine exhibits a computed XLogP3 value of -0.4, which is substantially lower than that of the 5-methyl-substituted analog 1-(5-methyl-1,3-oxazol-2-yl)ethanamine (XLogP3 = 0.0) [1][2]. This 0.4 log unit difference in lipophilicity is a direct consequence of the unsubstituted oxazole ring in the target compound versus the presence of a methyl group at the 5-position in the comparator [2]. A lower logP value typically correlates with improved aqueous solubility and reduced passive membrane permeability, which are critical parameters in both synthetic handling and early-stage drug discovery profiling.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 1-(5-Methyl-1,3-oxazol-2-yl)ethanamine (XLogP3 = 0.0) |
| Quantified Difference | ΔXLogP3 = -0.4 (target compound more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The 0.4 log unit lower lipophilicity of 1-(oxazol-2-yl)ethanamine translates to measurably different partitioning behavior in biphasic reaction systems and altered pharmacokinetic predictions compared to methylated analogs, making it the preferred choice for programs requiring more hydrophilic building blocks.
- [1] PubChem. (2026). 1-(1,3-Oxazol-2-yl)ethan-1-amine (CID 19896984). Computed Property: XLogP3-AA (-0.4). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine (CID 24255020). Computed Property: XLogP3-AA (0.0). National Center for Biotechnology Information. View Source
